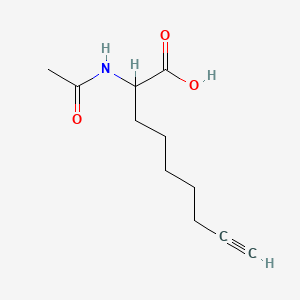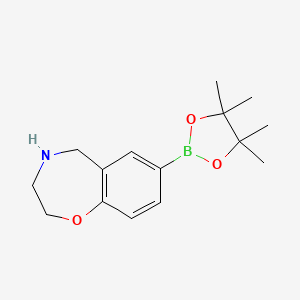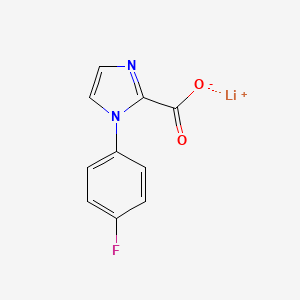![molecular formula C18H22N4O4 B13494571 2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidinyl group and an isoindole-dione moiety, making it a valuable building block for the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a piperidinyl derivative with an isoindole-dione precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties .
Wissenschaftliche Forschungsanwendungen
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may act as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with similar biological activities
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H22N4O4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[3-(methylamino)propyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-19-8-3-9-21(2)11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19H,3,6-9H2,1-2H3,(H,20,23,24) |
InChI-Schlüssel |
MENJCQSGKFREJB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


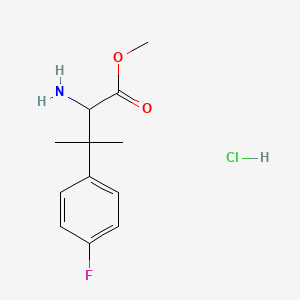
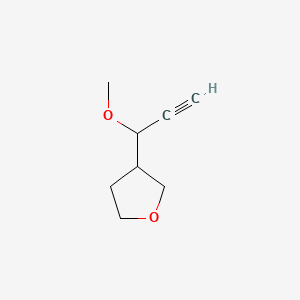

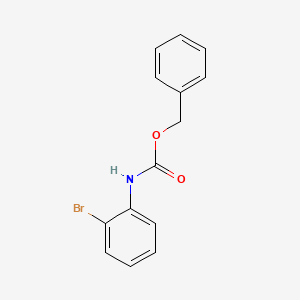
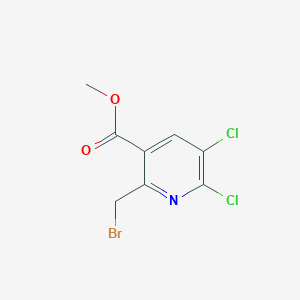
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine hydrochloride, trans](/img/structure/B13494542.png)

![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
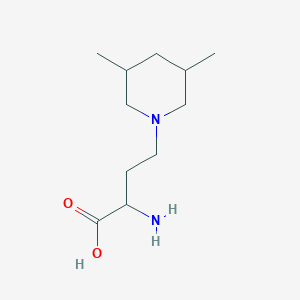
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
